N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine
CAS No.:
Cat. No.: VC13785469
Molecular Formula: C28H21N
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H21N |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | N-(4-naphthalen-1-ylphenyl)-2-phenylaniline |
| Standard InChI | InChI=1S/C28H21N/c1-2-9-22(10-3-1)27-14-6-7-16-28(27)29-24-19-17-23(18-20-24)26-15-8-12-21-11-4-5-13-25(21)26/h1-20,29H |
| Standard InChI Key | MUWZDIQAUYFEBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three primary components:
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A naphthalene moiety (a fused bicyclic aromatic system) at the para position of a central phenyl group.
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A biphenyl system (two linked benzene rings) substituted at the ortho position with an amine group.
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An amine bridge (-NH-) connecting the biphenyl and naphthyl-phenyl units.
This configuration is corroborated by its IUPAC name, N-(4-naphthalen-1-ylphenyl)-2-phenylaniline, and its SMILES string: C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 . The extended π-conjugation across the naphthalene and biphenyl systems suggests potential for charge transport and luminescence, key traits in organic semiconductors .
Table 1: Key Structural Identifiers
Synthesis and Preparation
Synthetic Pathways
While explicit protocols for N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine are scarce, analogous biphenyl-naphthyl amines are typically synthesized via palladium-catalyzed cross-coupling reactions . For example, Suzuki-Miyaura couplings between aryl halides and boronic acids are widely used to construct biphenyl linkages . A plausible route involves:
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Formation of the biphenyl-2-amine core via coupling of 2-bromoaniline with phenylboronic acid using PdCl₂(PPh₃)₂ as a catalyst .
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Introduction of the naphthyl-phenyl group through a Buchwald-Hartwig amination between the biphenyl-2-amine intermediate and 1-bromo-4-(naphthalen-1-yl)benzene.
Challenges in Synthesis
The steric bulk of the naphthalene group and the ortho-substituted amine may necessitate optimized reaction conditions, such as elevated temperatures (90–120°C) and inert atmospheres . Purification via flash chromatography (e.g., using petroleum ether/ethyl acetate gradients) is critical to isolate the target compound from unreacted precursors or regioisomers .
Physicochemical Properties
Spectral Characteristics
Though experimental spectra for this compound are unavailable, related structures exhibit:
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UV-Vis Absorption: Peaks near 300–400 nm due to π→π* transitions in the aromatic systems .
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Fluorescence: Emission in the blue-green region (450–550 nm), a hallmark of conjugated amines .
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¹H NMR: Distinct signals for naphthalene protons (δ 7.2–8.5 ppm), biphenyl protons (δ 6.8–7.6 ppm), and the amine proton (δ 5.5–6.0 ppm) .
Thermal Stability
The compound’s melting point and decomposition temperature remain unrecorded, but its polycyclic structure implies high thermal stability, akin to similar aromatic amines (decomposition >250°C) .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine’s rigid, planar structure makes it a candidate for hole-transporting materials (HTMs) in OLEDs. The amine group facilitates hole injection, while the naphthyl-biphenyl system enhances electron-blocking efficiency . Comparatively, the structurally similar N-([1,1'-biphenyl]-4-yl)-1-naphthalenamine (PubChem CID: 59029879) has been tested in prototype devices, achieving luminance efficiencies of 15–20 cd/A .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, such amines can act as donor materials when paired with fullerene acceptors. Their broad absorption spectra and tunable HOMO/LUMO levels (theorized at -5.1 eV/-2.3 eV for this compound) may improve photon harvesting and charge separation .
Research Limitations and Future Directions
Knowledge Gaps
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Experimental Optoelectronic Data: Absence of device integration studies limits practical validation.
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Solubility and Processability: The compound’s hydrophobic nature may necessitate derivatization (e.g., alkyl chain addition) for solution-based fabrication.
Emerging Opportunities
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